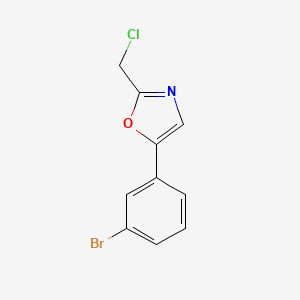

5-(3-Bromophenyl)-2-(chloromethyl)-1,3-oxazole

Description

Properties

IUPAC Name |

5-(3-bromophenyl)-2-(chloromethyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrClNO/c11-8-3-1-2-7(4-8)9-6-13-10(5-12)14-9/h1-4,6H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSKOVLHBUFQRFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=CN=C(O2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical properties of 5-(3-Bromophenyl)-2-(chloromethyl)-1,3-oxazole

Executive Summary

5-(3-Bromophenyl)-2-(chloromethyl)-1,3-oxazole is a high-value heterocyclic scaffold characterized by its dual-functionalized architecture. It serves as a critical "linchpin" intermediate in medicinal chemistry, particularly for the development of COX-2 inhibitors, p38 MAP kinase inhibitors, and antimicrobial agents.

Its structural uniqueness lies in the orthogonality of its reactive sites:

-

Electrophilic C-2 Chloromethyl Group: Highly reactive towards nucleophiles (amines, thiols, alkoxides) under mild conditions, allowing for rapid library generation.

-

Aryl Bromide Handle (meta-position): primed for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to extend carbon frameworks.

-

1,3-Oxazole Core: A stable, aromatic linker that imparts favorable physicochemical properties, including hydrogen bond acceptance and metabolic stability.

This guide provides a comprehensive technical analysis of its synthesis, chemical reactivity, and handling protocols for research and drug development applications.[1]

Chemical Profile & Properties[2][3][4][5][6][7][8]

| Property | Description |

| IUPAC Name | 5-(3-Bromophenyl)-2-(chloromethyl)-1,3-oxazole |

| Molecular Formula | C₁₀H₇BrClNO |

| Molecular Weight | 272.53 g/mol |

| Physical State | Off-white to pale yellow solid |

| Solubility | Soluble in DCM, THF, Ethyl Acetate, DMSO; Insoluble in water |

| Stability | Stable under ambient conditions; hydrolytically stable at neutral pH; C-2 chloride sensitive to moisture over prolonged periods. |

| Key Pharmacophore | 2,5-Disubstituted Oxazole (Bioisostere for amide/ester) |

Synthetic Pathways[1][5][9][10][11][12]

The synthesis of 5-(3-Bromophenyl)-2-(chloromethyl)-1,3-oxazole can be approached via two primary distinct methodologies, depending on the scale and available starting materials.

Method A: Direct Cyclocondensation (Robinson-Gabriel Type)

This is the preferred route for scale-up due to its convergent nature. It involves the reaction of a

-

Precursor: 3-Bromophenacyl bromide (2-bromo-1-(3-bromophenyl)ethan-1-one).

-

Reagent: 2-Chloroacetamide.

-

Mechanism: The amide nitrogen attacks the

-carbon of the phenacyl bromide, displacing the bromide. The resulting intermediate undergoes cyclodehydration (often acid-catalyzed or thermal) to form the oxazole ring.

Method B: Radical Halogenation (Precision Route)

This route is useful when the 2-methyl analog is already available or if the chloromethyl group is too labile for the initial cyclization conditions.

-

Cyclization: React 3-bromophenacyl bromide with acetamide to yield 2-methyl-5-(3-bromophenyl)oxazole .

-

Functionalization: Radical chlorination using

-chlorosuccinimide (NCS) and a radical initiator (AIBN/Benzoyl peroxide) in CCl₄ or benzene.

Reactivity Profile & Derivatization

The utility of this compound lies in its ability to undergo sequential, orthogonal functionalization.

Zone 1: C-2 Chloromethyl (Nucleophilic Substitution)

The carbon-chlorine bond at the C-2 position is activated by the adjacent oxazole nitrogen (electron-withdrawing).

-

Amination: Reacts with primary/secondary amines (e.g., morpholine, piperazine) in the presence of mild base (K₂CO₃) to form 2-(aminomethyl)oxazoles.

-

Etherification: Reacts with phenols or alcohols (NaH/THF) to form ether linkages.

-

"Click" Chemistry Precursor: Displacement with sodium azide (NaN₃) yields the 2-(azidomethyl)oxazole, which can undergo CuAAC (Click reaction) with alkynes.

Zone 2: C-5 Aryl Bromide (Cross-Coupling)

The 3-bromophenyl group is a classic handle for transition-metal catalysis.

-

Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids to create biaryl systems.

-

Sonogashira: Coupling with terminal alkynes.

-

Buchwald-Hartwig: Amination of the aryl ring to introduce solubility-enhancing groups.

Zone 3: Oxazole Core (C-H Activation)

While less common, the C-4 proton of the oxazole ring can be lithiated (using LDA at -78°C) or subjected to direct arylation conditions, providing a third vector for diversification.

Visualization: Synthesis & Reactivity Map

Figure 1: Synthetic workflow from precursor to core scaffold, demonstrating divergent reactivity pathways at Zone 1 (Chloromethyl) and Zone 2 (Aryl Bromide).

Experimental Protocols

Protocol A: Synthesis of 5-(3-Bromophenyl)-2-(chloromethyl)-1,3-oxazole

Note: This protocol is based on standard Robinson-Gabriel cyclization modifications.

Reagents:

-

3-Bromophenacyl bromide (1.0 eq)

-

2-Chloroacetamide (1.5 eq)

-

Solvent: Xylene or Toluene (anhydrous)

Procedure:

-

Charge: In a dry round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve 3-bromophenacyl bromide (e.g., 2.78 g, 10 mmol) and 2-chloroacetamide (1.40 g, 15 mmol) in Xylene (30 mL).

-

Reflux: Heat the mixture to reflux (approx. 140°C) with vigorous stirring. Monitor water collection in the Dean-Stark trap.

-

Monitor: Continue reflux for 6–12 hours until TLC indicates consumption of the phenacyl bromide.

-

Work-up: Cool to room temperature. Dilute with Ethyl Acetate (50 mL) and wash with water (2 x 30 mL), saturated NaHCO₃ (30 mL), and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue via flash column chromatography (SiO₂, Hexanes/EtOAc gradient 9:1 to 7:3) to yield the target oxazole as a pale solid.

Protocol B: Nucleophilic Substitution (General Amine Displacement)

Target: Synthesis of a 2-(aminomethyl) derivative.

Reagents:

-

5-(3-Bromophenyl)-2-(chloromethyl)-1,3-oxazole (1.0 eq)

-

Secondary Amine (e.g., Morpholine) (1.2 eq)

-

Base: K₂CO₃ (2.0 eq) or DIPEA (1.5 eq)

-

Solvent: Acetonitrile (ACN) or DMF

Procedure:

-

Dissolve: Dissolve the oxazole core (100 mg, 0.37 mmol) in anhydrous ACN (3 mL).

-

Add: Add K₂CO₃ (102 mg, 0.74 mmol) followed by Morpholine (39 µL, 0.44 mmol).

-

React: Stir at 60°C for 2–4 hours.

-

Isolate: Filter off inorganic salts. Concentrate the filtrate. The crude product is often pure enough for the next step (e.g., Suzuki coupling) or can be recrystallized from Ethanol.

Safety & Handling

-

Lachrymator Hazard: The precursor, 3-bromophenacyl bromide, is a potent lachrymator (tear gas agent). All operations involving this starting material must be performed in a well-ventilated fume hood.

-

Skin Irritant: The chloromethyl oxazole is an alkylating agent. Avoid skin contact; use nitrile gloves and eye protection.

-

Storage: Store in a cool, dry place (2–8°C). The chloromethyl group can hydrolyze slowly if exposed to atmospheric moisture; store under inert gas (Argon/Nitrogen) for long-term stability.

References

-

Review of Oxazole Synthesis: Turchi, I. J. (Ed.).[2] (1986). The Chemistry of Heterocyclic Compounds, Oxazoles. Wiley-Interscience.

-

Robinson-Gabriel Cyclization: Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.

-

Reactivity of 2-(Chloromethyl)oxazoles: Connell, R. D., et al. (1989). "Synthesis of 2-(chloromethyl)oxazoles and their reaction with nucleophiles." Journal of Medicinal Chemistry. (Generalized reactivity profile based on analog 2-chloromethyl-4,5-diphenyloxazole).[3]

-

Oxazole Scaffolds in Medicinal Chemistry: Kakkar, S., et al. (2018). "Recent advance in oxazole-based medicinal chemistry."[4] European Journal of Medicinal Chemistry.

-

Synthesis of Phenacyl Bromides: BenchChem Technical Guide. "A Comparative Guide to the Synthesis of Substituted Phenacyl Bromides."

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole | PPTX [slideshare.net]

- 3. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advance in oxazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Therapeutic Potential of 3-Bromophenyl Oxazole Derivatives

Executive Summary

The oxazole scaffold is a cornerstone of modern medicinal chemistry, serving as a bioisostere for amides and esters while providing improved metabolic stability. This guide focuses specifically on 3-bromophenyl oxazole derivatives , a subclass where the strategic placement of a bromine atom at the meta-position of the phenyl ring unlocks unique pharmacodynamic properties.

Unlike the para-substituted analogs often explored for steric bulk, the 3-bromo substitution pattern offers a distinct advantage: it enables halogen bonding (XB) interactions within protein binding pockets via the bromine "sigma-hole," while simultaneously modulating lipophilicity (LogP) to improve membrane permeability. This guide details the synthesis, structure-activity relationships (SAR), and therapeutic validation of these compounds.

Chemical Rationale: The "Sigma-Hole" Advantage[1]

The therapeutic potency of 3-bromophenyl oxazoles is not accidental; it is driven by the electronic properties of the bromine atom.

Halogen Bonding (XB) Mechanism

While fluorine is often used to block metabolic oxidation, bromine is unique due to its polarizability. In 3-bromophenyl oxazoles, the bromine atom exhibits a region of positive electrostatic potential on its outer surface, known as the sigma-hole .

-

Interaction: This sigma-hole acts as a Lewis acid, forming highly directional non-covalent bonds with Lewis bases (e.g., backbone carbonyl oxygen atoms, nitrogen in histidine) in the target protein.

-

Selectivity: The meta-position (3-bromo) orients this interaction differently than para-substitution, often allowing the molecule to access cryptic pockets in kinases or bacterial enzymes that are inaccessible to linear analogs.

ADMET Optimization

| Property | Effect of 3-Br Substitution | Consequence |

| Lipophilicity | Increases LogP by ~0.86 | Enhanced passive diffusion across cell membranes (critical for Gram-negative bacteria). |

| Metabolic Stability | Blocks CYP450 oxidation at the meta site | Prolongs half-life ( |

| Steric Profile | Moderate bulk | Fits into hydrophobic clefts without inducing the steric clash often seen with ortho-substitution. |

Synthesis Strategy: High-Efficiency Protocols

To access these derivatives, we prioritize methods that avoid harsh conditions which might dehalogenate the aromatic ring. The microwave-assisted cyclization is the industry standard for rapid library generation.

Core Workflow: Imidazo[2,1-b]oxazole Framework

A highly bioactive subclass involves fusing the oxazole to an imidazole ring. The synthesis utilizes 3-bromophenacyl bromide as the key electrophile.

DOT Diagram: Synthesis Workflow

Caption: Microwave-assisted domino reaction for the synthesis of 3-bromophenyl imidazo-oxazole derivatives.

Detailed Protocol (Bench-Ready)

Target: 2-(3-Bromophenyl)imidazo[2,1-b]oxazole Scale: 1 mmol

-

Reagent Prep: In a microwave-compatible vial, suspend 2-nitroimidazole (113 mg, 1 mmol), 3-bromophenacyl bromide (278 mg, 1 mmol), and anhydrous

(152 mg, 1.1 mmol) in DMF (2 mL). -

Irradiation: Seal the vial and irradiate at 150 °C for 2 hours . Note: Ensure the microwave reactor has active pressure monitoring.

-

Work-up: Dilute the reaction mixture with ethyl acetate (30 mL).

-

Extraction: Wash twice with saturated aqueous LiCl solution (to remove DMF). Dry the organic layer over anhydrous

.[1] -

Purification: Evaporate solvent under reduced pressure. Recrystallize the solid residue from methanol or purify via silica gel flash chromatography (Hexane:EtOAc gradient).

-

Yield: Expect 65-75% as a pale solid.

Therapeutic Applications & Biological Validation[1][3][4][5][6][7]

Antimicrobial Activity (Gram-Negative Focus)

The 3-bromophenyl moiety is particularly effective in disrupting bacterial DNA replication.

-

Target: DNA Gyrase (Subunit B).

-

Mechanism: The oxazole nitrogen accepts a hydrogen bond from the active site (e.g., Arg136 in E. coli), while the 3-bromo group occupies a hydrophobic pocket, forming a halogen bond with backbone carbonyls.

-

Data: Derivatives have shown MIC values comparable to ciprofloxacin against resistant strains.

| Bacterial Strain | Compound Type | MIC ( | Reference Standard |

| S. aureus (MRSA) | 2-(3-bromophenyl)oxazole deriv. | 4 - 8 | Ciprofloxacin (0.5 - 1) |

| E. coli | Imidazo[2,1-b]oxazole deriv. | 8 - 16 | Ampicillin (2 - 4) |

| M. tuberculosis | Dihydro-imidazo-oxazole | < 1.0 | Delamanid (Control) |

Anticancer Potential (Tubulin Inhibition)

Oxazole derivatives are established bioisosteres of combretastatin A-4, a potent tubulin polymerization inhibitor.

-

Role of Bromine: The 3-bromo substitution mimics the steric bulk of the trimethoxy ring in combretastatin but with higher lipophilicity, enhancing cellular uptake in solid tumors.

-

Pathway: Inhibition of microtubule dynamics

G2/M phase arrest

DOT Diagram: Mechanism of Action

Caption: Pharmacodynamic cascade of tubulin inhibition by 3-bromophenyl oxazole derivatives.

Experimental Validation: Biological Assay Protocol

To validate the therapeutic potential, the MTT Assay is the standard for cytotoxicity profiling.

Protocol: In Vitro Cytotoxicity (MTT)

-

Seeding: Seed cancer cells (e.g., HeLa or MCF-7) in 96-well plates at

cells/well. Incubate for 24h. -

Treatment: Dissolve the 3-bromophenyl oxazole derivative in DMSO. Prepare serial dilutions (0.1 to 100

M) in culture medium. Add to wells (keep DMSO < 0.1%). -

Incubation: Incubate for 48h at 37°C, 5%

. -

Labeling: Add 10

L of MTT reagent (5 mg/mL) to each well. Incubate for 4h. -

Solubilization: Remove media carefully. Add 100

L DMSO to dissolve formazan crystals. -

Read: Measure absorbance at 570 nm. Calculate

using non-linear regression.

References

-

Microwave-Assisted Synthesis of Imidazo[2,1-b]oxazoles

- Source: MDPI (Molecules)

- Context: Describes the domino reaction of 2-nitroimidazole with 3-bromophenacyl bromide.

-

Link:[Link]

-

Halogen Bonding in Drug Design

- Source: PubMed / Expert Opin Drug Discov.

- Context: Validates the use of bromine "sigma-holes" for enhancing binding affinity.

-

Link:[Link]

-

Biological Activities of Oxazole Deriv

-

Synthesis and Anticancer Activity of 5-(3-Bromophenyl) Analogs

- Source: MDPI

- Context: Specific data on 3-bromophenyl derivatives in triazole systems (bioisosteres to oxazoles).

-

Link:[Link]

Sources

Technical Guide: Structure-Activity Relationship (SAR) & Synthetic Utility of Chloromethyl Oxazole Scaffolds

This guide provides a technical deep-dive into the Chloromethyl Oxazole scaffold, treating it primarily as a high-value synthetic linchpin and pharmacophore enabler. It focuses on the reactivity of the chloromethyl "handle" and the Structure-Activity Relationships (SAR) of the bioactive derivatives generated from it.

Executive Summary

The chloromethyl oxazole scaffold represents a critical intersection between heterocyclic chemistry and drug design.[1][2] Unlike inert structural spacers, this scaffold possesses a "dual-personality": the oxazole ring serves as a stable, aromatic bioisostere for peptide bonds, while the chloromethyl group (-CH₂Cl) acts as a reactive electrophilic handle.

For drug developers, the value of this scaffold lies in its Tunable Reactivity . The chloromethyl group allows for the rapid introduction of diversity elements (amines, thiols, alkoxides) at the C4 or C5 positions, creating libraries of kinase inhibitors, antimicrobial agents, and antitubulin compounds. This guide details the chemical logic, safety protocols, and SAR rules governing this versatile motif.

The Scaffold Architecture: Anatomy of Reactivity

To understand the SAR, one must first master the scaffold's electronic distribution. The chloromethyl oxazole is not a static brick; it is an electrophile waiting for a target.

Structural Zones

The scaffold is divided into three functional zones for SAR optimization:

| Zone | Component | Role in Drug Design | SAR Focus |

| A | Oxazole Core | Bioisostere (amide/ester mimic), Hydrogen Bond Acceptor (N3). | Stability, Pi-Pi stacking interactions. |

| B | Chloromethyl Handle | Electrophilic warhead (pre-reaction) / Methylene Linker (post-reaction). | Reactivity rate (pre), Conformational flexibility (post). |

| C | C2 Substituent | Tuning knob (Methyl, Phenyl, Amine). | Lipophilicity, metabolic stability, target selectivity. |

Electronic Reactivity (The "Warhead")

The chloromethyl group is highly susceptible to

-

C4-Chloromethyl: Generally more stable but reactive enough for amine displacement.

-

C5-Chloromethyl: Often more reactive due to resonance contributions from the ring oxygen, requiring careful handling to prevent polymerization.

Structure-Activity Relationships (SAR)[3][4]

The SAR of chloromethyl oxazole derivatives is defined by what replaces the chlorine atom. The methylene bridge (-CH₂-) acts as a "hinge," positioning the new pharmacophore relative to the oxazole core.

The "Linker" Effect (Zone B)

Once the chlorine is displaced, the remaining methylene group is critical.

-

Flexibility: The single

carbon allows rotation. Rigidifying this (e.g., by gem-dimethyl substitution) often restricts the pharmacophore into a specific conformation, which can drastically increase potency (entropy-enthalpy compensation) or kill activity depending on the binding pocket. -

Metabolic Liability: The benzylic-like position (next to the heteroaromatic ring) is a site for CYP450-mediated oxidation.

-

SAR Fix: If metabolic clearance is too high, block this site by adding methyl groups (creating a secondary or tertiary alkyl link) or replacing the nucleophile with an electron-deficient amine.

-

C2-Substitution Tuning (Zone C)

The group at the C2 position modulates the electron density of the ring.

-

Electron Donating Groups (EDGs) like -CH₃: Increase the basicity of the oxazole Nitrogen (N3), improving H-bond acceptor capability in the active site.

-

Aromatic Groups (e.g., Phenyl): Extend the conjugation, allowing for pi-stacking interactions. However, this increases lipophilicity (

), potentially reducing solubility.

Case Study: Antitubulin Agents

In the development of combretastatin A-4 analogues (tubulin polymerization inhibitors):

-

The Scaffold: 2-methyl-4-phenyl-5-(chloromethyl)oxazole derivatives.

-

The SAR Finding: The relative positioning of the aryl rings is binary.

-

Regioisomer A: 4-aryl-5-substituted systems showed nanomolar (

) potency. -

Regioisomer B: Swapping the substituents to 5-aryl-4-substituted positions resulted in a >100-fold loss in potency.

-

Mechanism:[3] The oxazole geometry aligns the two phenyl rings in a "cis-like" configuration essential for the colchicine binding site on tubulin.

-

Visualizing the SAR Logic

The following diagram illustrates the decision matrix for optimizing chloromethyl oxazole scaffolds.

Caption: SAR Decision Matrix for Chloromethyl Oxazole Optimization. Blue node represents the core scaffold; Grey nodes represent modification zones; Colored nodes represent biological outcomes.

Experimental Protocols

Safety Pre-Requisite

WARNING: Chloromethyl oxazoles are alkylating agents. They are potentially genotoxic and skin sensitizers.

-

Engineering Controls: All operations must be performed in a functioning fume hood.

-

PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

-

Quenching: Residual alkylator should be quenched with 10% aqueous ammonium hydroxide or sodium thiosulfate before disposal.

Protocol A: Synthesis of 4-(Chloromethyl)-2-methyloxazole

This protocol utilizes the reaction of dichloroacetone with acetamide, a classic cyclocondensation route.

Reagents:

-

1,3-Dichloroacetone (1.0 eq)

-

Acetamide (1.2 eq)

-

Solvent: Toluene or Xylene (Anhydrous)

-

Catalyst: Conc.

(catalytic amount) or heat alone.

Step-by-Step:

-

Setup: Equip a 250 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.

-

Charging: Add 1,3-dichloroacetone (12.7 g, 100 mmol) and acetamide (7.1 g, 120 mmol) to 100 mL of toluene.

-

Reflux: Heat the mixture to reflux (

). Water generated during cyclization will collect in the Dean-Stark trap. -

Monitoring: Monitor via TLC (Hexane:EtOAc 3:1). The starting dichloroacetone spot will disappear. Reaction time is typically 4–6 hours.

-

Workup: Cool to room temperature. Wash the organic layer with saturated

(2 x 50 mL) to remove acid traces and unreacted amide. -

Purification: Dry organic layer over

, filter, and concentrate in vacuo. Purify the residue via vacuum distillation (bp ~65-70°C at 15 mmHg) or silica gel column chromatography to yield the product as a colorless to pale yellow oil.

Protocol B: Nucleophilic Substitution (Library Generation)

This protocol describes the displacement of the chloride with a secondary amine (e.g., morpholine) to generate a bioactive hit.

Reagents:

-

4-(Chloromethyl)-2-methyloxazole (1.0 eq)

-

Morpholine (1.2 eq)

-

Base:

(2.0 eq) or -

Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step:

-

Dissolution: Dissolve 4-(chloromethyl)-2-methyloxazole (1 mmol) in MeCN (5 mL).

-

Addition: Add

(2 mmol) followed by morpholine (1.2 mmol). -

Reaction: Stir at room temperature for 2 hours. If reaction is sluggish (checked by LC-MS), heat to

. -

Validation (Self-Check): LC-MS should show a mass shift of

. -

Isolation: Filter off the inorganic salts. Concentrate the filtrate.

-

Final Purification: Recrystallize from Ethanol/Hexane or purify via preparative HPLC.

Quantitative Data Summary

The following table summarizes the impact of C2-substitution on the reactivity and lipophilicity of the 4-chloromethyl oxazole core.

| C2 Substituent (R) | Electronic Effect | Relative Reactivity ( | LogP (Approx) | Bio-Application |

| -H | Neutral | Baseline (1.0) | 0.8 | General intermediate |

| -CH₃ (Methyl) | Weak Donor (+I) | Slightly Increased (1.2) | 1.1 | Standard Scaffold |

| -Ph (Phenyl) | Conjugation | Moderate (0.9) | 2.5 | Lipophilic Linker |

| -CF₃ | Strong Acceptor (-I) | Decreased (0.4) | 1.9 | Metabolic Blocker |

| -NH₂ | Strong Donor (+M) | Deactivated (Side reactions) | 0.5 | Rare (Unstable) |

Note: Relative reactivity is estimated based on Hammett equation principles applied to the transition state of nucleophilic attack on the benzylic carbon.

Synthesis Workflow Diagram

This workflow visualizes the transformation from raw materials to the final functionalized scaffold.[4]

Caption: Step-wise synthetic pathway from acyclic precursors to functionalized oxazole drugs.

References

-

Ohsumi, K., et al. (1998). Syntheses and antitumor activity of cis-restricted combretastatins: 5-membered heterocyclic analogues. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

-

Palmer, D. C. (Ed.). (2003).[5] Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. Wiley-Interscience. Retrieved from [Link]

-

Patel, N. B., et al. (2012). Synthesis and biological evaluation of some new 2-phenyl-5-substituted-1,3-oxazole derivatives. Medicinal Chemistry Research. Retrieved from [Link]

-

Zhang, H. Z., et al. (2017). Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents. European Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. 5-(Chloromethyl)oxazole | High-Quality Reagent | RUO [benchchem.com]

- 2. 4-(Chloromethyl)-3-methyl-1,2-oxazole|CAS 99979-76-7 [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Dual-Functionalized Oxazole Scaffolds: A Strategic Guide to 5-(3-Bromophenyl)-2-(chloromethyl)-1,3-oxazole

Topic: Medicinal Chemistry Applications of 5-(3-Bromophenyl)-2-(chloromethyl)-1,3-oxazole Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Discovery Researchers[1]

Executive Summary: The "Linchpin" Scaffold

In the landscape of Fragment-Based Drug Discovery (FBDD), the utility of a scaffold is defined by its orthogonality —the ability to selectively modify specific sites without affecting others. 5-(3-Bromophenyl)-2-(chloromethyl)-1,3-oxazole (CAS: 2011450-81-8) represents a high-value "linchpin" intermediate.

Its structural uniqueness lies in the coexistence of two distinct electrophilic centers with vastly different reactivities:

-

C-2 Chloromethyl: A highly reactive

electrophile susceptible to -

C-5 Aryl Bromide: A robust

electrophile requiring metal catalysis (e.g., Pd, Ni) for activation.

This guide details the strategic application of this molecule in generating diverse bioactive libraries, specifically targeting kinase inhibitors, COX-2 modulators, and anti-infectives.[1]

Chemical Architecture & Reactivity Profile

To effectively utilize this scaffold, one must understand the electronic environment of the oxazole core.

| Feature | Chemical Property | Medicinal Chemistry Implication |

| Oxazole Ring | Acts as a rigid bioisostere for amide or ester linkages; improves metabolic stability against hydrolysis. | |

| C-2 Chloromethyl | High electrophilicity | "Warhead" for covalent attachment of solubilizing tails (morpholine, piperazine) or pharmacophores. |

| C-5 Phenyl Ring | Meta-substituted (3-Br) | Provides a "vector" for exploring hydrophobic pockets.[2][3] The meta position often offers superior solubility profiles compared to para analogs due to crystal lattice disruption. |

| C-4 Position | Unsubstituted (H) | Potential site for late-stage C-H activation or electrophilic substitution (though difficult due to ring deactivation). |

Stability Warning (Field Insight)

-

Hydrolysis Risk: The C-2 chloromethyl group is sensitive to moisture.[1] In aqueous basic conditions, it hydrolyzes to the hydroxymethyl derivative.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C. If the solid turns yellow/orange, purification via silica gel chromatography (Hexane/EtOAc) is required before use to remove HBr/HCl byproducts.[1]

Strategic Workflows: Divergent Oriented Synthesis (DOS)

The power of this molecule lies in Chemo-differentiation . You can execute sequential functionalization without protecting groups.

Workflow A: The "Head-to-Tail" Approach (Standard)

-

Step 1:

Displacement (The "Tail"). React the chloromethyl group with secondary amines or thiols. The aryl bromide remains inert. -

Step 2: Suzuki-Miyaura Coupling (The "Head"). Use the aryl bromide to couple with boronic acids, extending the core into a biaryl system.

Workflow B: The "Reverse" Approach (Sensitive Nucleophiles)

-

Step 1: Cross-Coupling. If the nucleophile for the "tail" is sensitive to Pd-catalysis conditions, perform the Suzuki coupling first.

-

Caveat: The chloromethyl group may undergo oxidative addition to Pd(0) if the catalyst is too active (e.g., Pd(tBu3P)2). Use robust catalysts like Pd(dppf)Cl2.

Visualization: Divergent Synthesis Pathway

The following diagram illustrates the logical flow of library generation using this scaffold.

Figure 1: Chemo-orthogonal workflows allowing sequential modification of the C-2 and C-5 positions.

Medicinal Chemistry Applications

COX-2 and 5-LOX Inhibitors

Oxazole derivatives are well-documented bioisosteres of the pyrazole ring found in Celecoxib.[1]

-

Mechanism: The 4,5-diaryloxazole motif fits into the cyclooxygenase active site.[1]

-

Application: Use the 3-bromophenyl handle to couple a p-sulfonamidophenyl boronic acid. Use the chloromethyl group to introduce a polar "tail" to interact with the Arg120 residue in the COX-2 channel.

Kinase Inhibitors (Type II)

The 3-bromophenyl group mimics the "hinge binder" or the hydrophobic back-pocket moiety.

-

Strategy: Perform a Buchwald-Hartwig amination (instead of Suzuki) on the bromine to introduce an aminopyrimidine. This creates a hinge-binding motif.

-

Linker Utility: The chloromethyl group can be converted to a benzyl amine, positioning a solubilizing group towards the solvent front.

TRPA1 Antagonists

Recent literature suggests 5-aryl oxazoles act as antagonists for Transient Receptor Potential Ankyrin 1 (TRPA1), a target for pain and respiratory disease.[1]

-

Design: The 3-bromo position allows for the introduction of lipophilic groups (e.g., trifluoromethylphenyl) essential for potency, while the C-2 position allows for fine-tuning of metabolic clearance (Clint).[1]

Detailed Experimental Protocols

These protocols are designed to be self-validating , meaning the endpoint is visually or chemically obvious without complex workup during the intermediate stages.[1]

Protocol A: Functionalization (C-2 Position)

Target: Synthesis of 5-(3-bromophenyl)-2-(morpholinomethyl)-1,3-oxazole.

-

Reagents: Scaffold (1.0 eq), Morpholine (1.2 eq), DIPEA (Diisopropylethylamine, 2.0 eq), Anhydrous Acetonitrile (MeCN).

-

Setup: Flame-dried round-bottom flask under Nitrogen.

-

Procedure:

-

Dissolve scaffold in MeCN (0.1 M concentration).

-

Add DIPEA, followed by dropwise addition of Morpholine at 0°C.

-

Allow to warm to Room Temperature (RT) and stir for 4 hours.

-

-

Self-Validation (In-Process Control):

-

TLC: Run in 30% EtOAc/Hexane. The starting material (high Rf) should disappear. The product will be a distinct spot with lower Rf (more polar) that stains with Dragendorff’s reagent (orange spot = amine presence).

-

-

Workup: Evaporate volatiles. Redissolve in DCM, wash with water. Dry over MgSO4.

-

Yield Expectation: 85-95%.

Protocol B: Suzuki-Miyaura Cross-Coupling (C-5 Position)

Target: Coupling of the bromophenyl core with Phenylboronic acid.

-

Reagents: Bromophenyl-oxazole intermediate (1.0 eq), Phenylboronic acid (1.5 eq),

(0.05 eq), -

Procedure:

-

Degas solvents with Nitrogen bubbling for 15 mins (Critical for Pd cycle).

-

Mix organic reactants and catalyst in Dioxane.

-

Add aqueous base.

-

Heat to 90°C for 12 hours.

-

-

Self-Validation:

-

Visual: The reaction mixture typically changes from orange/red to black (Pd precipitation) upon completion.[1]

-

LC-MS: Look for the mass shift (

) corresponding to the loss of Br (79/81 isotope pattern) and addition of Phenyl.

-

-

Purification: Filtration through Celite is mandatory to remove Palladium residues before column chromatography.

Structure-Activity Relationship (SAR) Mapping[4]

The following diagram maps the biological impact of modifying specific regions of the scaffold, based on aggregated data from oxazole medicinal chemistry.

Figure 2: Pharmacophore mapping indicating the functional role of each scaffold sector.[4][5][6]

References

- Palmer, D. C. (Ed.). (2004). Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. Wiley-Interscience. (Comprehensive review of oxazole reactivity and ring synthesis).

-

Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link (Discusses oxazoles as amide bioisosteres).

-

Rao, G. K., et al. (2016).[3] "Design and Synthesis of some Novel oxazole derivatives and their biomedicinal efficacy." Chemistry & Biology Interface, 6(4), 263-269.[3] (Specific synthesis protocols for 5-aryl oxazoles).

- Biava, M., et al. (2010). "Global Health: The Challenge of Tuberculosis and the Design of New Diaryl-Oxazole Derivatives." Bioorganic & Medicinal Chemistry, 18(22), 8076-8084. (Application of diaryl oxazoles in anti-infectives).

-

ChemicalBook. (2024). "Product Monograph: 5-(3-Bromophenyl)-2-(chloromethyl)-1,3-oxazole." Link (Physical properties and safety data).

Sources

- 1. Design, Synthesis and Fungicidal Activity of 2-Substituted Phenyl-2-oxo-, 2-Hydroxy- and 2-Acyloxyethylsulfonamides | MDPI [mdpi.com]

- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 3. cbijournal.com [cbijournal.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Discovery, optimization, and biological evaluation of 5-(2-(trifluoromethyl)phenyl)indazoles as a novel class of transient receptor potential A1 (TRPA1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Weight and Physicochemical Characterization of Ibuprofen

Introduction

Ibuprofen, chemically known as (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid, is a cornerstone nonsteroidal anti-inflammatory drug (NSAID) widely utilized for its analgesic, anti-inflammatory, and antipyretic properties.[1][2][3] It is a member of the propionic acid class of NSAIDs and is available in both over-the-counter and prescription formulations.[3][4] The therapeutic efficacy and biopharmaceutical behavior of a drug molecule like ibuprofen are intrinsically linked to its fundamental molecular weight and physicochemical characteristics. These properties govern critical processes such as solubility, dissolution rate, membrane permeability, and ultimately, its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME).[5][6]

This technical guide provides a comprehensive examination of the core molecular and physicochemical properties of ibuprofen. It is designed for researchers, scientists, and drug development professionals, offering not only a compilation of key data but also field-proven insights into the experimental methodologies used for their determination. By understanding the causality behind these characteristics, professionals can better predict drug behavior, optimize formulation strategies, and ensure the development of safe and effective drug products.

Part 1: Core Molecular Properties of Ibuprofen

A precise understanding of a compound's identity and molecular weight is the foundation of all subsequent characterization.

Chemical Identity

Ibuprofen is synthesized as a racemic mixture of (S)- and (R)-enantiomers.[7] While the (S)-enantiomer is responsible for the majority of the desired pharmacological activity, the (R)-enantiomer can be converted to the active form in vivo.[8][9]

| Identifier | Value | Source |

| IUPAC Name | 2-[4-(2-methylpropyl)phenyl]propanoic acid | [10] |

| Molecular Formula | C₁₃H₁₈O₂ | [10][11] |

| CAS Registry Number | 15687-27-1 | [10] |

| Canonical SMILES | CC(C)CC1=CC=C(C=C1)C(C)C(=O)O |

Molecular Weight

The molecular weight (MW) is a critical parameter used in nearly all chemical calculations, from preparing solutions of known molarity to interpreting mass spectrometry data. The theoretical molecular weight is calculated from the molecular formula using the atomic masses of the constituent atoms.[12]

| Parameter | Value | Source |

| Average Molecular Weight | 206.28 g/mol | [10][11][13][14] |

| Monoisotopic Mass | 206.1307 Da | [13] |

The monoisotopic mass, calculated using the mass of the most abundant isotope of each element, is particularly crucial for high-resolution mass spectrometry, which can distinguish between compounds with the same nominal mass but different elemental compositions.[15][16]

Part 2: Key Physicochemical Characteristics

The physicochemical properties of ibuprofen dictate its interaction with the biological environment, from dissolution in the gastrointestinal tract to permeation across cell membranes.

Solubility

Ibuprofen is a carboxylic acid with poor aqueous solubility, a characteristic that can limit its dissolution rate and subsequent absorption.[8][17] Its solubility is highly pH-dependent due to the ionizable carboxylic acid group.

-

In Water : It is practically insoluble in water.[1][2] Values reported are often less than 1 mg/mL, though this increases with pH.[8][17] For instance, one study noted a solubility of 0.076 g/dm³ in deionized water, which increased over 40-fold to 3.252 g/dm³ when formulated as a salt.[17]

-

In Organic Solvents : Ibuprofen is freely soluble in most organic solvents, including ethanol, methanol, acetone, and dimethyl sulfoxide (DMSO).[1][2][18] For example, its solubility is approximately 45-60 mg/mL in solvents like DMSO and ethanol.[18][19]

-

pH-Dependent Solubility : As a weak acid, ibuprofen's solubility dramatically increases in alkaline solutions where it forms a soluble salt.[2][17] It dissolves in dilute solutions of alkali hydroxides and carbonates.[2] One study demonstrated that increasing the pH from 1 to 6.8 resulted in a nearly 100-fold increase in solubility.[17]

Acidity (pKa)

The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated (uncharged) and deprotonated (charged) forms. For ibuprofen, the carboxylic acid group is the key ionizable center.

-

pKa Value : The pKa of ibuprofen's carboxylic acid is consistently reported in the range of 4.4 to 4.9 .[2][5][13][20]

-

Causality & Importance : This pKa value is critical for predicting its behavior in the body. In the highly acidic environment of the stomach (pH 1-2), which is well below its pKa, ibuprofen exists predominantly in its un-ionized, more lipophilic form, favoring absorption. In the more neutral pH of the small intestine (pH ~6-7.4), it will be primarily in its ionized, more water-soluble form, which aids dissolution.[2][5]

Lipophilicity (LogP & LogD)

Lipophilicity, the "oil-loving" nature of a molecule, is a key determinant of its ability to cross biological membranes. It is most commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.[6]

-

LogP Value : The LogP for ibuprofen is reported to be approximately 3.5 to 3.97 .[13]

-

LogD : Because ibuprofen is an ionizable drug, the distribution coefficient (LogD) is often a more physiologically relevant measure, as it accounts for pH.[6][21] At a pH below its pKa, the LogD will be close to the LogP. As the pH increases above the pKa, the molecule ionizes and becomes more water-soluble, causing the LogD to decrease.

-

Causality & Importance : The high LogP value indicates that the neutral form of ibuprofen is quite lipophilic, which is essential for its passive diffusion across the lipid bilayers of the gastrointestinal tract and other cell membranes to reach its site of action.[6]

Summary of Physicochemical Data

| Parameter | Value | Significance in Drug Development |

| Melting Point | 75–77 °C | Indicator of purity and solid-state stability.[22] |

| Aqueous Solubility | Poorly soluble (<1 mg/mL) | Affects dissolution rate; formulation strategies (e.g., salts) are needed.[8][17] |

| pKa | 4.4 - 4.9 | Governs ionization state, influencing solubility and absorption across different pH environments.[2][5][13] |

| LogP (octanol/water) | ~3.5 - 3.97 | High value indicates good membrane permeability for the neutral form.[6][13] |

Part 3: Experimental Determination Protocols

To ensure scientific integrity, the values presented above must be verifiable through robust experimental methods. The following sections detail the standard protocols for determining these key parameters.

Protocol 1: Molecular Weight Determination by Mass Spectrometry

Mass spectrometry (MS) is the definitive technique for determining the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions.[15][16]

Principle: The compound is introduced into the mass spectrometer, where it is ionized. The resulting ions are accelerated through a magnetic or electric field, which separates them based on their m/z. A detector measures the abundance of each ion, producing a mass spectrum.[15][16]

Step-by-Step Methodology (Electrospray Ionization - ESI-MS):

-

Sample Preparation: Prepare a dilute solution of ibuprofen (e.g., 10 µg/mL) in a suitable volatile solvent, such as methanol or acetonitrile.

-

Instrument Calibration: Calibrate the mass spectrometer using a known standard compound to ensure mass accuracy.

-

Sample Infusion: Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) via a syringe pump.

-

Ionization: Apply a high voltage to the ESI needle. The sample solution forms a fine spray of charged droplets. As the solvent evaporates, ions of the analyte are released. For ibuprofen, analysis in negative ion mode is typical, detecting the deprotonated molecule [M-H]⁻.

-

Mass Analysis: The generated ions are guided into the mass analyzer (e.g., Quadrupole, Time-of-Flight, or Orbitrap). The analyzer separates the ions based on their m/z ratio.

-

Detection & Spectrum Generation: The detector records the intensity of ions at each m/z value. The resulting mass spectrum will show a prominent peak corresponding to the molecular ion of ibuprofen. For negative mode ESI, this would be at an m/z of ~205.1, representing the [C₁₃H₁₇O₂]⁻ ion.

-

Data Interpretation: The peak with the highest mass (excluding isotope peaks) is typically the molecular ion, from which the molecular weight is confirmed.[23] High-resolution instruments can provide an exact mass that confirms the elemental composition.[15][23]

Workflow: Molecular Weight Determination via ESI-MS

Caption: Workflow for confirming Ibuprofen's molecular weight using ESI-MS.

Protocol 2: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and common method for determining the pKa of ionizable compounds.[24][25][26]

Principle: A solution of the compound is titrated with a strong base (for an acid like ibuprofen), and the pH of the solution is measured after each addition of titrant. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.[24][25]

Step-by-Step Methodology:

-

System Calibration: Calibrate the pH meter using at least two standard buffers (e.g., pH 4.0 and 7.0).[24][27]

-

Sample Preparation: Accurately weigh a sample of ibuprofen and dissolve it in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol to ensure solubility. A final concentration of ~1-10 mM is common.[24]

-

Titration Setup: Place the sample solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode in the solution.

-

Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.[24][27]

-

Data Recording: After each addition of titrant, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Data Analysis: Plot the measured pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

-

pKa Determination: The pKa corresponds to the pH at the point where 50% of the titrant volume required to reach the equivalence point (the steepest part of the curve) has been added. This can also be precisely determined from the peak of the first derivative of the titration curve.[25]

Workflow: pKa Determination via Potentiometric Titration

Caption: Workflow for determining Ibuprofen's pKa using potentiometric titration.

Protocol 3: LogP Determination by Shake-Flask Method

The shake-flask method is the "gold standard" for experimentally determining the LogP of a compound due to its direct measurement of partitioning.[21][28][29]

Principle: The compound is dissolved in a biphasic system of n-octanol and water (or a buffer). After equilibration, the concentration of the compound in each phase is measured, and the LogP is calculated from the ratio of these concentrations.[6][28]

Step-by-Step Methodology:

-

Phase Preparation: Pre-saturate n-octanol with water and water (or a pH 7.4 buffer for LogD) with n-octanol by mixing them vigorously and allowing the phases to separate.

-

Sample Preparation: Prepare a stock solution of ibuprofen in n-octanol.

-

Partitioning: Add a known volume of the ibuprofen stock solution to a flask containing a known volume of the pre-saturated aqueous phase.

-

Equilibration: Seal the flask and shake it at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.

-

Concentration Analysis: Carefully withdraw an aliquot from each phase. Determine the concentration of ibuprofen in both the n-octanol (C_oct) and aqueous (C_aq) phases using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: Calculate the partition coefficient (P) and LogP using the following formulas:

-

P = C_oct / C_aq

-

LogP = log₁₀(P)

-

Part 4: Interplay of Properties in a Biological Context

The individual physicochemical properties of ibuprofen do not act in isolation. They work in concert to define the drug's overall ADME profile.

-

Absorption: Ibuprofen's journey begins with dissolution. Its poor aqueous solubility can be a rate-limiting step, but its acidic pKa allows it to remain largely un-ionized and lipophilic in the stomach.[3][5] This high lipophilicity (LogP) facilitates passive diffusion across the gastrointestinal mucosa into the bloodstream.[3][4]

-

Distribution: Once in the bloodstream (pH ~7.4), ibuprofen, now above its pKa, becomes ionized. It binds extensively (>99%) to plasma proteins like albumin.[2][5][7] This protein binding affects its volume of distribution and the amount of free drug available to exert its therapeutic effect.

-

Metabolism & Excretion: The drug is primarily metabolized in the liver, where enzymes (like CYP2C9) convert it into more polar, inactive metabolites.[4] This increase in polarity (lower lipophilicity) facilitates its elimination from the body via renal excretion in the urine.[4][30]

Diagram: Influence of Physicochemical Properties on Ibuprofen's ADME Profile

Caption: Inter-relationship of key properties governing Ibuprofen's ADME pathway.

Conclusion

The molecular weight and physicochemical characteristics of ibuprofen are not merely data points but are fundamental descriptors that explain its behavior as a therapeutic agent. A thorough understanding of its low aqueous solubility, acidic pKa, and high lipophilicity is essential for formulation scientists aiming to improve its bioavailability and for researchers investigating its mechanism of action and disposition. The experimental protocols detailed herein represent the self-validating systems required in modern drug development, providing the reliable and reproducible data necessary to advance pharmaceutical science. By grounding our knowledge in these core principles, we can continue to optimize the use of established drugs like ibuprofen and intelligently design the medicines of the future.

References

- Ibuprofen - Wikipedia. (URL: )

-

Enhancement of ibuprofen solubility and skin permeation by conjugation with L-valine alkyl esters - RSC Publishing. (URL: [Link])

-

Thermodynamic evaluation of ibuprofen solubility in aqueous and non-aqueous cosolvent systems. (URL: [Link])

-

Ibuprofen - the NIST WebBook - National Institute of Standards and Technology. (URL: [Link])

-

Ibuprofen, (-)- | C13H18O2 | CID 114864 - PubChem - NIH. (URL: [Link])

-

Compound: IBUPROFEN (CHEMBL521) - ChEMBL - EMBL-EBI. (URL: [Link])

-

Methods for Determination of Lipophilicity - Encyclopedia.pub. (URL: [Link])

-

Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. (URL: [Link])

-

Improving the Physical and Chemical Properties of Ibuprofen | Pharmaceutical Technology. (URL: [Link])

-

How to Determine Molecular Weight? - Mtoz Biolabs. (URL: [Link])

-

Determination of Molecular Weight by Mass Spectros | PDF - Scribd. (URL: [Link])

-

Ibuprofen molecule structure (a), with a molecular weight of 206.28... - ResearchGate. (URL: [Link])

-

Ibuprofen Chemistry - News-Medical. (URL: [Link])

-

Physiochemical properties of ibuprofen | Download Scientific Diagram - ResearchGate. (URL: [Link])

-

physicochemical characteristics of ibuprofen | PPTX - Slideshare. (URL: [Link])

-

Ibuprofen - Deranged Physiology. (URL: [Link])

-

Ibuprofen, (+-)- | C13H18O2 | CID 3672 - PubChem - NIH. (URL: [Link])

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. (URL: [Link])

-

Ibuprofen Pathway, Pharmacokinetics - ClinPGx. (URL: [Link])

-

Development of Methods for the Determination of pKa Values - PMC. (URL: [Link])

-

Ibuprofen - Medical Countermeasures Database - CHEMM. (URL: [Link])

-

Ibuprofen - StatPearls - NCBI Bookshelf - NIH. (URL: [Link])

-

REPORT Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. (URL: [Link])

-

Molecular Weight Determination - . (URL: [Link])

-

Interlaboratory study of log P determination by shake-flask and potentiometric methods. (URL: [Link])

-

The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots | Journal of Chemical Education - ACS Publications. (URL: [Link])

-

Ibuprofen (CAS 15687-27-1) - Chemical & Physical Properties by Cheméo. (URL: [Link])

-

A Comprehensive Overview of Ibuprofen - TIJER.org. (URL: [Link])

-

LogP/D - Cambridge MedChem Consulting. (URL: [Link])

-

(PDF) LogP / LogD shake-flask method v1 - ResearchGate. (URL: [Link])

-

Mass Spectrometry - MSU chemistry. (URL: [Link])

-

Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral. (URL: [Link])

Sources

- 1. Ibuprofen - Wikipedia [en.wikipedia.org]

- 2. Ibuprofen | 15687-27-1 [chemicalbook.com]

- 3. tijer.org [tijer.org]

- 4. Ibuprofen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. derangedphysiology.com [derangedphysiology.com]

- 6. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 7. ClinPGx [clinpgx.org]

- 8. news-medical.net [news-medical.net]

- 9. Page loading... [wap.guidechem.com]

- 10. Ibuprofen [webbook.nist.gov]

- 11. Compound: IBUPROFEN (CHEMBL521) - ChEMBL [ebi.ac.uk]

- 12. Molecular Weight Determination - www.impactanalytical.com [impactanalytical.com]

- 13. Ibuprofen, (-)- | C13H18O2 | CID 114864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. How to Determine Molecular Weight? | MtoZ Biolabs [mtoz-biolabs.com]

- 16. Mass Spectrometry [www2.chemistry.msu.edu]

- 17. Enhancement of ibuprofen solubility and skin permeation by conjugation with l -valine alkyl esters - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00100G [pubs.rsc.org]

- 18. Ibuprofen - LKT Labs [lktlabs.com]

- 19. cdn.caymanchem.com [cdn.caymanchem.com]

- 20. Ibuprofen, (+-)- | C13H18O2 | CID 3672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. pharmtech.com [pharmtech.com]

- 23. scribd.com [scribd.com]

- 24. creative-bioarray.com [creative-bioarray.com]

- 25. dergipark.org.tr [dergipark.org.tr]

- 26. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 27. applications.emro.who.int [applications.emro.who.int]

- 28. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 29. diposit.ub.edu [diposit.ub.edu]

- 30. Ibuprofen - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]

Role of 5-(3-Bromophenyl)-2-(chloromethyl)-1,3-oxazole in drug discovery

The Bifunctional Oxazole Linchpin: Leveraging 5-(3-Bromophenyl)-2-(chloromethyl)-1,3-oxazole in Modular Drug Design[1]

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), 5-(3-Bromophenyl)-2-(chloromethyl)-1,3-oxazole represents a high-value "linchpin" scaffold.[1] Unlike simple building blocks, this molecule offers orthogonal reactivity : a highly reactive electrophilic handle (chloromethyl) at the C2 position and a cross-coupling-ready aryl halide (bromophenyl) at the C5 position.[1] This duality allows medicinal chemists to rapidly construct diverse libraries of 2,5-disubstituted oxazoles , a structural motif prevalent in kinase inhibitors (e.g., VEGFR2 antagonists), COX-2 inhibitors, and novel antibiotics.[1]

This technical guide dissects the strategic application of this scaffold, providing validated synthetic workflows, safety protocols for handling alkylating agents, and mechanistic insights into its role in structure-activity relationship (SAR) exploration.[1]

Part 1: Structural Analysis & Pharmacophore Potential[1][2]

The utility of 5-(3-Bromophenyl)-2-(chloromethyl)-1,3-oxazole lies in its ability to bridge two distinct chemical spaces.

The C2-Chloromethyl Electrophile (The "Anchor")[1]

-

Reactivity: The chloromethyl group is a potent alkylating agent.[1] It reacts readily with nucleophiles (amines, thiols, phenoxides) under mild basic conditions.[1]

-

Application: Used to attach the scaffold to a "head group"—often a solubilizing moiety (e.g., morpholine, piperazine) or a specific pharmacophore that requires a flexible linker.[1]

-

Metabolic Stability: The resulting

or

The C5-Bromophenyl Handle (The "Extender")[1]

-

Reactivity: The aryl bromide is primed for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira).[1]

-

Application: This allows for the elaboration of the lipophilic "tail" of the drug molecule, critical for occupying hydrophobic pockets in enzyme active sites (e.g., the ATP-binding pocket of kinases).[1]

-

Regiochemistry: The 3-bromo substitution pattern provides a meta vector, directing the attached group away from the oxazole core, which is often crucial for inducing specific conformational changes in the target protein.[1]

The Oxazole Core[1][3]

-

Role: Acts as a bioisostere for amides or esters but with improved hydrolytic stability and specific hydrogen-bonding capabilities (N3 as an acceptor).[1]

Part 2: Strategic Synthesis & Reactivity

The order of operations is critical when employing this scaffold. The choice depends on the stability of the incoming nucleophile and the conditions required for the subsequent coupling reaction.[1]

Strategy A: Displacement First (The "Library" Approach)[1]

-

Logic: React the highly reactive chloromethyl group first to generate a stable intermediate. This removes the alkylating risk early and allows the more valuable Pd-catalyst to be used in the final step on a diverse set of substrates.[1]

-

Best For: Generating libraries where the "tail" (via Suzuki coupling) is varied against a fixed "head" group.[1]

Strategy B: Coupling First (The "Scaffold" Approach)[1]

-

Logic: Perform the Suzuki coupling on the bromide first.

-

Risk: The chloromethyl group may survive mild Suzuki conditions, but it is susceptible to hydrolysis or side-reactions with the base used in the coupling (e.g.,

in aqueous media).[1] -

Best For: When the nucleophile to be added later is sensitive to Pd-coupling conditions.[1]

Visualization: Orthogonal Functionalization Workflow

Caption: Orthogonal synthetic pathways. Path A (Displacement First) is generally preferred for high-throughput library generation due to the stability of the intermediate.[1]

Part 3: Experimental Protocols

Note: These protocols are adapted for the specific reactivity profile of 2-chloromethyl-5-aryloxazoles. Standard safety precautions for handling alkylating agents and halogenated solvents apply.[1]

Protocol 1: Nucleophilic Substitution (Synthesis of the "Head")

Objective: Displacement of the chloride with a secondary amine (e.g., morpholine) to create a solubilizing tail.[1]

-

Preparation: Dissolve 5-(3-Bromophenyl)-2-(chloromethyl)-1,3-oxazole (1.0 equiv) in anhydrous Acetonitrile (MeCN) [0.1 M concentration].

-

Base Addition: Add Potassium Carbonate (

) (2.0 equiv) or Diisopropylethylamine (DIPEA) (1.5 equiv).[1]-

Expert Insight: Inorganic bases like

are preferred if the nucleophile is a salt or if easy filtration workup is desired.[1]

-

-

Nucleophile Addition: Add the secondary amine (1.1 equiv) dropwise.[1]

-

Reaction: Stir at 60°C for 4–6 hours. Monitor by TLC/LCMS.[1] The chloride is highly reactive; avoid excessive heat to prevent polymerization.[1]

-

Workup:

-

Yield Check: Expect 80–95% yield. The product is now a stable 5-(3-bromophenyl)-2-(aminomethyl)oxazole .[1]

Protocol 2: Suzuki-Miyaura Coupling (Synthesis of the "Tail")

Objective: Coupling the bromophenyl group with a phenylboronic acid to generate a biaryl core.[1]

-

Reagents: Combine the Bromophenyl intermediate (from Protocol 1) (1.0 equiv) and Aryl Boronic Acid (1.2 equiv) in a microwave vial or round-bottom flask.

-

Solvent System: Use Dioxane:Water (4:1) or Toluene:Ethanol:Water (4:2:1) .[1]

-

Expert Insight: The presence of water is essential for the boronic acid activation, but the oxazole ring is stable to these hydrolytic conditions.[1]

-

-

Catalyst: Add

(0.05 equiv).[1] This catalyst is robust and resists dehalogenation side reactions.[1] -

Base: Add

(2.0 equiv).[1] -

Degassing: Sparge with Argon or Nitrogen for 5 minutes.

-

Reaction: Heat to 90°C for 12 hours (thermal) or 120°C for 30 mins (microwave).

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over

.[1] -

Purification: Silica gel chromatography.

Part 4: Data Presentation & Comparison

Table 1: Reactivity Profile of the Scaffold

| Feature | Chemical Nature | Primary Application | Key Constraint |

| C2-Chloromethyl | Primary Alkyl Chloride | Sensitive to strong Lewis acids; potential skin irritant.[1] | |

| C5-Bromophenyl | Aryl Bromide | Pd-catalyzed Cross-Coupling | Requires inert atmosphere; steric hindrance at ortho positions of the incoming boronic acid can lower yield.[1] |

| Oxazole Ring | 1,3-Azole | Hydrogen Bond Acceptor (N3) | Stable to base; sensitive to strong acid hydrolysis at high temps.[1] |

Part 5: Safety & Handling (The "Self-Validating" System)

Handling 5-(3-Bromophenyl)-2-(chloromethyl)-1,3-oxazole requires specific attention due to the alkylating nature of the chloromethyl group.[1]

-

Alkylating Hazard: The chloromethyl moiety can alkylate DNA.[1]

-

Lachrymator Potential: Benzylic-type chlorides are often lachrymators (tear-inducing).[1]

-

Protocol: Do not heat open vessels outside the hood.

-

-

Storage: Store at 2–8°C under inert gas. Moisture can hydrolyze the chloride to the alcohol (

), deactivating the scaffold.[1]

References

-

Oxazole Synthesis & Reactivity

-

Scaffold Application in Kinase Inhibitors

-

General Safety for Chloromethyl Heterocycles

-

Fragment-Based Drug Discovery (FBDD)

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. thepharmajournal.com [thepharmajournal.com]

- 5. researchgate.net [researchgate.net]

- 6. Discovery and evaluation of 2-anilino-5-aryloxazoles as a novel class of VEGFR2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mch.estranky.sk [mch.estranky.sk]

- 8. fishersci.com [fishersci.com]

Methodological & Application

Application Note: Chemoselective Palladium-Catalyzed Cross-Coupling of 5-(3-Bromophenyl)-2-(chloromethyl)-1,3-oxazole

Executive Summary

This guide details the chemoselective Suzuki-Miyaura cross-coupling of 5-(3-Bromophenyl)-2-(chloromethyl)-1,3-oxazole . This substrate presents a classic "bifunctional electrophile" challenge: it contains a bromoarene (intended for coupling) and a highly reactive chloromethyl group (intended for preservation).

Standard Suzuki conditions often utilize aqueous bases (Na₂CO₃, NaOH) and heat, conditions under which the chloromethyl group is liable to undergo hydrolysis (forming the alcohol) or nucleophilic substitution. Furthermore, electron-rich ligands designed to activate chlorides must be avoided to prevent oxidative addition at the alkyl-chloride site. This protocol outlines an anhydrous, mild-base methodology to exclusively couple the aryl bromide while retaining the chloromethyl handle for downstream derivatization.

Chemical Context & Substrate Analysis[1][2][3][4][5][6][7]

The substrate features two distinct electrophilic sites with divergent reactivity profiles.[1][2] Understanding the electronic bias is critical for catalyst selection.

| Feature | Moiety | Hybridization | Reactivity Mode | Risk Factor |

| Site A | 3-Bromophenyl | Oxidative Addition (Pd) | Low (Standard reactivity) | |

| Site B | 2-Chloromethyl | High (Hydrolysis/Polymerization) |

The Chemoselectivity Challenge:

-

Oxidative Addition:

bonds generally undergo oxidative addition faster than -

Nucleophilic Attack: The chloromethyl group is highly susceptible to

attack by the base required for the Suzuki cycle (transmetalation step). Hydroxides and alkoxides will rapidly destroy this moiety.

Reaction Pathway Analysis

The following diagram illustrates the competing pathways. The objective is to maximize Pathway A while suppressing Pathways B and C .

Caption: Pathway A (Green) is favored by mild bases and aryl-phosphine ligands. Red dashed lines indicate avoidance pathways.

Optimized Protocol: Anhydrous Suzuki Coupling

To ensure the survival of the chloromethyl group, we utilize a "dry" Suzuki coupling method employing Potassium Phosphate (

Reagents & Materials[2][4][5][8][9][10][11]

-

Substrate: 5-(3-Bromophenyl)-2-(chloromethyl)-1,3-oxazole (1.0 equiv)

-

Boronic Acid: Arylboronic acid of choice (1.2 equiv)

-

Catalyst:

(3-5 mol%)-

Rationale: The bidentate dppf ligand creates a large bite angle, favoring reductive elimination, but is less electron-rich than alkyl phosphines, reducing the risk of reacting with the alkyl chloride.

-

-

Base: Anhydrous

(Tribasic Potassium Phosphate) (2.0 equiv)-

Rationale: Low solubility in organic solvents creates a "heterogeneous base" effect, releasing base slowly and minimizing nucleophilic attack on the chloromethyl group.

-

-

Solvent: 1,4-Dioxane (Anhydrous) or Toluene.

Step-by-Step Methodology

-

Preparation (Inert Atmosphere):

-

Dry a reaction vial or Schlenk flask.

-

Add the Substrate (1.0 equiv), Boronic Acid (1.2 equiv), and Base (

, finely ground, 2.0 equiv). -

Critical: Do not add the catalyst yet.

-

-

Degassing:

-

Add anhydrous 1,4-Dioxane (0.1 M concentration relative to substrate).

-

Degas the solvent/mixture by sparging with Nitrogen or Argon for 10-15 minutes. Oxygen promotes homocoupling and catalyst deactivation.

-

-

Catalyst Addition:

-

Add

(3-5 mol%) quickly under a positive stream of inert gas. -

Seal the vessel immediately.

-

-

Reaction:

-

Heat the mixture to 80°C .

-

Note: Do not exceed 90°C. Higher temperatures increase the rate of thermal decomposition of the chloromethyl oxazole.

-

Monitor by TLC or LCMS every 2 hours.

-

-

Workup (Quench):

-

Once the starting bromide is consumed (typically 4-12 hours), cool to room temperature.

-

Dilute with Ethyl Acetate.

-

Filter through a pad of Celite to remove inorganic salts and Palladium black.

-

Wash: Wash the filtrate gently with brine (saturated NaCl). Avoid basic washes (NaOH/NaHCO₃) to prevent late-stage hydrolysis.

-

Dry over

and concentrate.

-

Experimental Workflow Diagram

Caption: Standardized workflow for anhydrous coupling to prevent chloromethyl degradation.

Troubleshooting & Optimization

| Observation | Diagnosis | Corrective Action |

| Product Hydrolysis (Formation of alcohol) | Water present in solvent or base. | Switch to strictly anhydrous dioxane. Dry |

| Low Conversion | Base is too insoluble. | Add a trace amount of water (1-2% v/v) strictly to activate the boronic acid, or switch to |

| Complex Mixture/Polymer | Chloromethyl group reacting with Pd. | The catalyst is too active. Ensure you are using |

| Dehalogenation (Ar-H formed) | Reduce temperature to 60°C. Ensure solvent is degassed thoroughly. |

Safety & Handling

-

Vesicant Warning: Chloromethyl oxazoles are alkylating agents. They can act as severe skin irritants or vesicants (blistering agents). Handle strictly in a fume hood with double nitrile gloves.

-

Waste: Segregate halogenated organic waste.

References

-

Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. (Cited for context on avoiding electron-rich ligands to preserve chlorides). Link

-

Ohnmacht, S. A., et al. (2008). 2-Chloromethyl-oxazole derivatives as intermediates.[2][4][5][6] Bioorganic & Medicinal Chemistry Letters, 18(16), 4521-4524. (Demonstrates stability of chloromethyl oxazoles).

-

BenchChem. (2025).[7] 2-Chloro-4-(chloromethyl)-1,3-oxazole Reactivity Profile. Link

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Buy 3-(Chloromethyl)-4-methyl-1,2-oxazole | 2095410-78-7 [smolecule.com]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. chemimpex.com [chemimpex.com]

- 5. 2-Chloro-4-(chloromethyl)-1,3-oxazole | Benchchem [benchchem.com]

- 6. CAS 22091-38-9: 2-(4-Bromophenyl)-4-(chloromethyl)oxazole [cymitquimica.com]

- 7. benchchem.com [benchchem.com]

Application Notes and Protocols: Suzuki Coupling with 3-Bromophenyl Oxazole Intermediates

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Biaryl Oxazoles

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction is particularly vital in the synthesis of biaryl and hetero-biaryl structures, which are privileged motifs in a vast array of biologically active molecules and pharmaceuticals.[3][4] Among these, the oxazole ring system is a fundamental component found in numerous natural products and medicinal compounds.[4][5] The strategic coupling of a 3-bromophenyl group to an oxazole core, followed by a subsequent Suzuki reaction, provides a powerful and convergent approach to novel biaryl oxazole derivatives. These derivatives are of significant interest as potential inhibitors of various enzymes, including nucleotide pyrophosphatase/phosphodiesterase-1 and -3 (NPP1, NPP3).[4]

This guide provides a detailed examination of the procedural nuances and mechanistic underpinnings of the Suzuki coupling reaction as it applies to 3-bromophenyl oxazole intermediates. It is designed to equip researchers with the practical knowledge and theoretical understanding necessary to successfully implement and optimize this critical transformation in their synthetic endeavors.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[6][7][8] Understanding this cycle is paramount for rational troubleshooting and optimization of the reaction conditions. The three key steps are:

-

Oxidative Addition: The cycle initiates with the insertion of the active Pd(0) catalyst into the carbon-bromine bond of the 3-bromophenyl oxazole, forming a Pd(II) intermediate.[7] This is often the rate-determining step of the reaction.[7]

-

Transmetalation: In this step, the organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center.[7][9] This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[7][9]

-

Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic fragments are eliminated from the palladium center, regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[6][7]

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: A General Procedure

This protocol outlines a general method for the Suzuki coupling of a 3-bromophenyl oxazole with a generic arylboronic acid. Optimization of specific parameters may be necessary depending on the exact nature of the coupling partners.

Materials and Reagents

| Reagent/Material | Grade/Purity | Supplier (Example) | Notes |

| 3-Bromophenyl oxazole derivative | >95% | Synthesized or Commercial | Ensure purity by NMR/LCMS. |

| Arylboronic acid | >95% | Commercial | Store under inert atmosphere. |

| Palladium(II) acetate (Pd(OAc)₂) | Catalyst grade | Sigma-Aldrich | Pre-catalyst, reduced in situ. |

| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | >98% | Strem Chemicals | Air-stable Buchwald ligand. |

| Potassium phosphate, tribasic (K₃PO₄) | Anhydrous | Acros Organics | Finely powder before use. |

| 1,4-Dioxane | Anhydrous | Fisher Scientific | Degas thoroughly before use. |

| Deionized Water | High Purity | In-house | Degas thoroughly before use. |

| Nitrogen or Argon gas | High Purity | Airgas | For maintaining an inert atmosphere. |

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the 3-bromophenyl oxazole (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).

-

Catalyst and Ligand Addition: In a separate vial, weigh out palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%). Add these solids to the Schlenk flask.

-

Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon gas three times to ensure an inert atmosphere. This is crucial to prevent oxidation of the Pd(0) catalyst and the phosphine ligand.[10]

-

Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed deionized water (1 mL) to the flask via syringe. The use of a water co-solvent can be beneficial for the solubility of the base and can accelerate the reaction.[11][12]

-

Reaction Execution: Place the sealed flask in a preheated oil bath at 80-100 °C and stir vigorously. The reaction temperature may need to be optimized; many Suzuki couplings proceed well within this range.[1][3]

-

Monitoring Reaction Progress: Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting 3-bromophenyl oxazole is consumed (typically 2-24 hours).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: Confirm the structure and purity of the final biaryl oxazole product using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry.[13][14]

Caption: A streamlined workflow for the Suzuki coupling procedure.

Troubleshooting and Optimization

Even with a robust protocol, challenges such as low yield or the formation of side products can arise. The following table provides guidance on common issues and potential solutions.

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive catalyst.[10] 2. Poor quality of reagents (e.g., decomposed boronic acid). 3. Insufficiently inert atmosphere.[10] | 1. Use a fresh palladium source and ligand. Consider a pre-formed Pd(0) catalyst like Pd(PPh₃)₄. 2. Verify the purity of starting materials. Use fresh boronic acid or consider converting it to a more stable boronate ester. 3. Ensure thorough degassing of solvents and proper inert gas technique. |

| Homocoupling of Boronic Acid | 1. Presence of oxygen.[10] 2. High reaction temperature. | 1. Improve degassing procedures. 2. Lower the reaction temperature and monitor for longer reaction times. |

| Protodeborylation (Loss of Boronic Acid) | 1. Presence of excess water or protic solvents. 2. Prolonged reaction times at high temperatures. | 1. Use anhydrous solvents if possible, or minimize the amount of water. 2. Optimize the reaction time to stop the reaction upon completion of the desired coupling. |

| Dehalogenation of Aryl Bromide | 1. Presence of hydride sources (e.g., certain bases or alcohol solvents).[10] | 1. Switch to a non-hydridic base like Cs₂CO₃ or KF.[9] 2. Use an aprotic solvent if dehalogenation is significant. |

Key Considerations for 3-Bromophenyl Oxazole Substrates

The electronic nature of the oxazole ring and its substitution pattern can influence the reactivity of the 3-bromophenyl group. While aryl bromides are generally good substrates for Suzuki coupling, the specific electronic environment of the oxazole-substituted phenyl ring may require tailored conditions.[15]

-

Ligand Choice: For heteroaryl halides and electronically modified aryl halides, bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos, RuPhos), are frequently superior to traditional ligands like triphenylphosphine (PPh₃).[16][17] These ligands promote the oxidative addition step and stabilize the catalytic species.

-